N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a substituted thiazole ring. The thiazole moiety at position 4 contains a carbamoylmethyl group further functionalized with a furan-2-ylmethyl substituent. This structural architecture combines a benzamide scaffold—common in bioactive molecules—with a thiazole ring, which is known for its pharmacological relevance in antimicrobial, anticancer, and antifungal agents .
Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBOMQGHDPKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a nucleophile.
Formation of the Benzamide Group: The benzamide group is typically introduced through an amide coupling reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzamide and thiazole rings can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiazole rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the furan or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The benzamide group can further enhance binding affinity through additional interactions.
Comparison with Similar Compounds
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide (CAS: 910443-04-8)
This compound shares the benzamide-thiazole backbone but differs in substituents: the thiazole ring at position 4 bears a 4-bromophenyl group instead of the carbamoylmethyl-furan moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to the target compound’s polar carbamoyl group. Such structural variations can significantly alter pharmacokinetic profiles and target selectivity .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)
Here, the thiazole is substituted with a furan-carboxamide group, while the benzamide is replaced by a 3-methoxybenzylamino-oxoethyl chain. However, the absence of a benzamide core may limit interactions with enzymes like thioredoxin reductase, which are targeted by benzamide-containing antifungals (e.g., LMM11) .
Sulfonamide vs. Carbamoyl Functionalization
4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide (CAS: 899963-95-2)
This analogue replaces the carbamoylmethyl group with a sulfamoyl linker. However, sulfonamides may exhibit higher plasma protein binding, reducing bioavailability .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4)
Oxadiazole-Based Analogues
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
LMM11, a 1,3,4-oxadiazole derivative, shares the furan and benzamide motifs but replaces the thiazole with an oxadiazole ring. Oxadiazoles are more rigid and electron-deficient, which can improve metabolic stability but reduce binding flexibility. LMM11 demonstrated antifungal activity against C. albicans (MIC = 12.5 µg/mL), suggesting the furan-benzamide combination is critical for inhibiting thioredoxin reductase .
Antifungal and Cytotoxic Thiazole Derivatives
Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
This triazole-thiazole hybrid showed moderate antifungal activity (IC50 = 8.2 µM against Candida spp.). The bromophenyl group enhances hydrophobic interactions, but the absence of a benzamide core limits direct comparison to the target compound’s mechanism .
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide
This furan-containing thiazole derivative exhibited cytotoxicity against MCF-7 breast cancer cells (IC50 = 9.8 µM). The dimethoxybenzamide group may synergize with the furan’s electronic effects, a feature shared with the target compound .
Key Comparative Data
Biological Activity
N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a thiazole ring, a furan moiety, and a benzamide structure, which contribute to its diverse biological properties. The thiazole ring is often associated with antimicrobial and anticancer activities, while the furan ring can enhance bioactivity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially leading to reduced tumor growth and microbial proliferation.
- Cellular Uptake : The presence of the furan and thiazole rings may facilitate cellular uptake, enhancing the compound's efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance:
- A study reported that derivatives of thiazole had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines .
- The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity .
| Compound | IC50 Value (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Derivative 1 | 1.61 ± 1.92 | A-431 |
| Thiazole Derivative 2 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
This compound has also shown potential antimicrobial effects:
- Certain thiazole derivatives demonstrated comparable antimicrobial activity to standard antibiotics like norfloxacin .
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | Moderate |
| Thiazole Derivative B | Escherichia coli | High |
Study on Antiviral Properties
A recent investigation into N-Heterocycles highlighted the antiviral potential of compounds similar to this compound. It was found that modifications on the thiazole scaffold enhanced reverse transcriptase inhibitory activity by up to 2.5-fold compared to standard antiviral agents .
Clinical Trials
While comprehensive clinical data specific to this compound is limited, related compounds have entered clinical trials for their anticancer properties, showcasing the promise of thiazole-containing molecules in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
